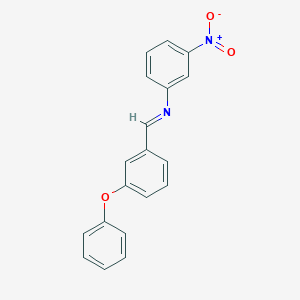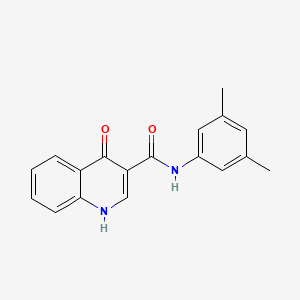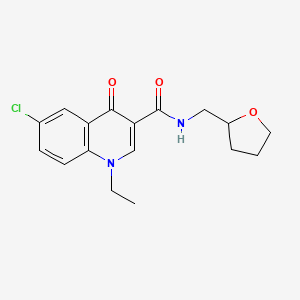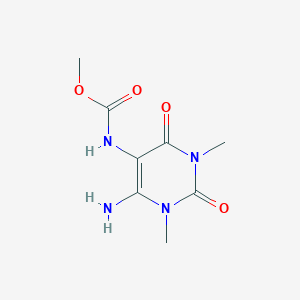
6-methoxy-N,2-dimethylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N,2-dimethylquinoline-3-carboxamide, also known as GW501516, is a synthetic drug that has gained popularity in the scientific community due to its potential applications in the fields of medicine and sports science. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which is involved in the regulation of lipid and glucose metabolism, as well as energy homeostasis.
Mécanisme D'action
6-methoxy-N,2-dimethylquinoline-3-carboxamide works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, as well as energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy utilization and increased endurance.
Biochemical and Physiological Effects:
6-methoxy-N,2-dimethylquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake in skeletal muscle, reduced triglyceride levels, and increased endurance. It has also been shown to improve insulin sensitivity and increase mitochondrial biogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-methoxy-N,2-dimethylquinoline-3-carboxamide in lab experiments is its selective activation of PPARδ, which allows for specific targeting of metabolic pathways involved in energy homeostasis. However, one limitation is that the long-term effects of 6-methoxy-N,2-dimethylquinoline-3-carboxamide on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on 6-methoxy-N,2-dimethylquinoline-3-carboxamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes, as well as its potential use in enhancing athletic performance. Another area of interest is its mechanism of action, and how it interacts with other metabolic pathways in the body. Additionally, further research is needed to determine the long-term effects of 6-methoxy-N,2-dimethylquinoline-3-carboxamide on human health, and to develop safer and more effective analogs of the drug.
Méthodes De Synthèse
The synthesis of 6-methoxy-N,2-dimethylquinoline-3-carboxamide involves the reaction of 2,4-dinitrobenzenesulfonamide and 2-(4-methoxyphenyl)acetic acid to form 6-methoxy-N,2-dimethylquinoline-3-carboxylic acid, which is then converted to the amide form by reacting with thionyl chloride and dimethylamine. The amide is then reduced to the final product, 6-methoxy-N,2-dimethylquinoline-3-carboxamide, using lithium aluminum hydride.
Applications De Recherche Scientifique
6-methoxy-N,2-dimethylquinoline-3-carboxamide has been extensively studied for its potential applications in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models. In addition, 6-methoxy-N,2-dimethylquinoline-3-carboxamide has been investigated for its potential use in enhancing athletic performance, as it has been shown to increase endurance and improve muscle fiber composition in animal studies.
Propriétés
IUPAC Name |
6-methoxy-N,2-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-11(13(16)14-2)7-9-6-10(17-3)4-5-12(9)15-8/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKIPNRTKKITAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N,2-dimethylquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)




![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)


![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
